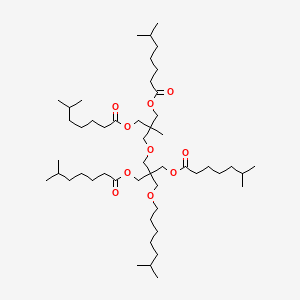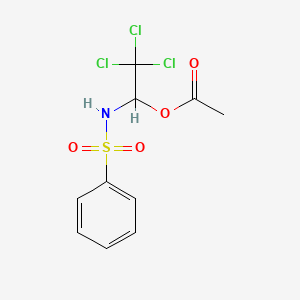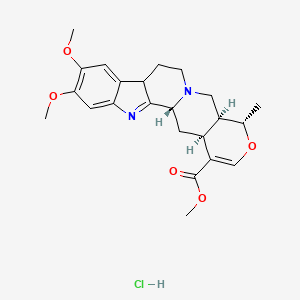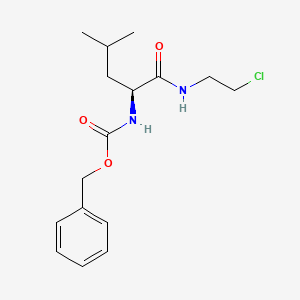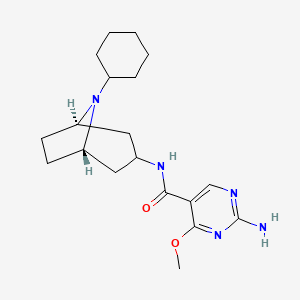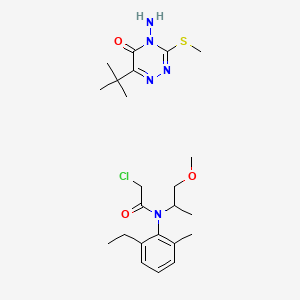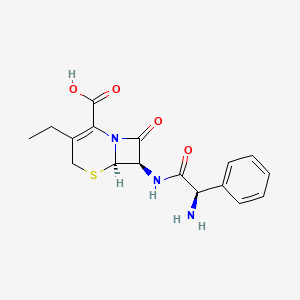
3-Ethyl-3-demethyl cephalexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-demethyl cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The modification of cephalexin to this compound aims to enhance its pharmacological properties and broaden its spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-demethyl cephalexin involves the modification of the cephalexin molecule. The process typically starts with the cephalexin core structure, followed by the introduction of ethyl and demethyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired modifications.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-demethyl cephalexin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing specific functional groups with others, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of solvents like ethanol.
Substitution: Halogens, under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
3-Ethyl-3-demethyl cephalexin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its potential to inhibit bacterial growth and biofilm formation.
Medicine: Explored as a potential treatment for bacterial infections resistant to traditional cephalosporins.
Industry: Utilized in the development of new antibacterial agents and drug delivery systems .
Mechanism of Action
The mechanism of action of 3-ethyl-3-demethyl cephalexin is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition prevents the cross-linking of peptidoglycan chains, leading to cell wall breakdown and bacterial cell death. The molecular targets include PBPs, and the pathways involved are related to cell wall biosynthesis .
Comparison with Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cephradine: Similar in structure and spectrum of activity to cephalexin.
Cefadroxil: Another first-generation cephalosporin with similar antibacterial properties.
Uniqueness: 3-Ethyl-3-demethyl cephalexin is unique due to its structural modifications, which may enhance its pharmacokinetic properties and broaden its antibacterial spectrum. These modifications can potentially improve its efficacy against resistant bacterial strains .
Properties
CAS No. |
36114-06-4 |
|---|---|
Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-ethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4S/c1-2-9-8-25-16-12(15(22)20(16)13(9)17(23)24)19-14(21)11(18)10-6-4-3-5-7-10/h3-7,11-12,16H,2,8,18H2,1H3,(H,19,21)(H,23,24)/t11-,12-,16-/m1/s1 |
InChI Key |
ROWVDSPISMEZGR-XHBSWPGZSA-N |
Isomeric SMILES |
CCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O |
Canonical SMILES |
CCC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


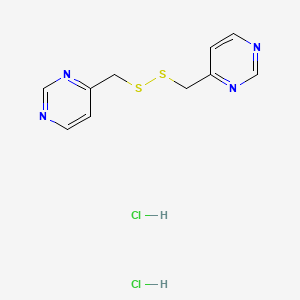

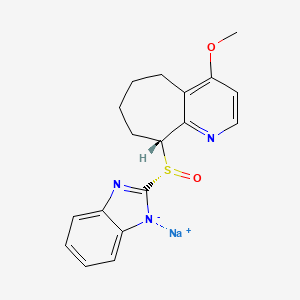
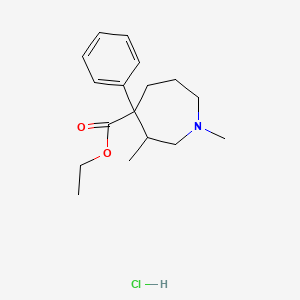

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)
